5-羟基-4-氧代己酸乙酯

描述

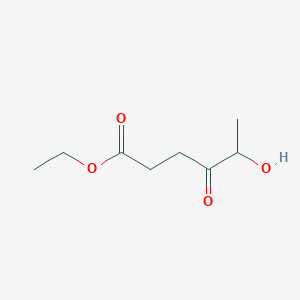

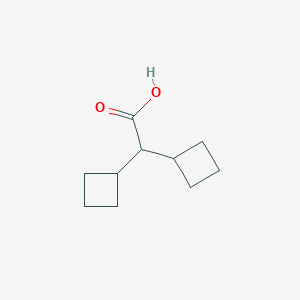

Ethyl 5-hydroxy-4-oxohexanoate is a chemical compound with the CAS Number: 105469-27-0 . It has a molecular weight of 174.2 and its IUPAC name is ethyl 5-hydroxy-4-oxohexanoate . The compound is in liquid form .

Synthesis Analysis

The biocatalytic reduction of ethyl 5-oxohexanoate to (S)-ethyl 5-hydroxyhexanoate is catalyzed by CPCR . In one reactor setup, acetone was removed from the reactor system by gassing the aqueous solution with humidified compressed air .Molecular Structure Analysis

The molecular formula of Ethyl 5-hydroxy-4-oxohexanoate is C8H14O4 . The average mass is 174.194 Da and the monoisotopic mass is 174.089203 Da .Physical And Chemical Properties Analysis

Ethyl 5-hydroxy-4-oxohexanoate is a liquid . and is stored at a temperature of 4 degrees Celsius .科学研究应用

有机合成中的生物催化

5-羟基-4-氧代己酸乙酯在生物催化过程中用于生产手性醇。 该化合物作为还原酶的底物,有助于促进前手性酮的立体选择性还原 。这种方法在有机合成中特别有价值,因为它在温和条件下具有很高的化学选择性、区域选择性和立体选择性。生物催化方法为传统的化学合成提供了一种环保的替代方案,减少了对苛刻试剂的需求,并最大限度地减少了废物。

医药中间体

在制药行业,5-羟基-4-氧代己酸乙酯是合成手性药物的关键中间体。 它已被用于通过对映选择性还原制备抗阿尔茨海默病药物 。药物的手性纯度对其疗效和安全性至关重要,这使得这类中间体在药物开发中至关重要。

农业和园艺

该化合物在植物挥发性有机化合物 (VOC) 的生物合成中发挥作用,这些化合物对防御机制和吸引授粉者至关重要 。了解这些 VOC 的途径和功能可以促进作物保护和增强水果和花卉的芳香品质。

工业过程

5-羟基-4-氧代己酸乙酯参与各种工业过程,尤其是在需要手性化合物的地方 。它的应用扩展到香料、香精和特种化学品的生产。该化合物能够转化成不同的手性醇,使其成为工业化学中通用的结构单元。

环境科学

虽然搜索结果中没有明确详细说明环境科学中的直接应用,但使用 5-羟基-4-氧代己酸乙酯进行生物催化过程的绿色化学原理有助于环境可持续实践 。通过减少对有毒化学品的依赖并提高工艺效率,该化合物间接支持环境保护工作。

食品工业

5-羟基-4-氧代己酸乙酯在食品工业中的作用与其在合成风味化合物中的应用有关。从该化合物衍生的手性醇可以增强食品的风味特征。 这些风味化合物的生物催化生产是一个非常重要的领域,因为消费者对天然成分的需求不断增长 .

安全和危害

The safety information for Ethyl 5-hydroxy-4-oxohexanoate indicates that it has a GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用机制

Target of Action

Similar compounds are known to interact with aldehydes and ketones .

Mode of Action

Ethyl 5-hydroxy-4-oxohexanoate may interact with its targets through a nucleophilic process. Oxygen can act as a nucleophile in competition with Nitrogen, but it’s a dead-end process. Reaction with Oxygen gives the reversible formation of a hemiketal. Reaction with Nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Similar compounds are known to affect the formation of oximes and hydrazones .

Result of Action

Similar compounds are known to form oximes and hydrazones in an essentially irreversible process .

生化分析

Biochemical Properties

Ethyl 5-hydroxy-4-oxohexanoate plays a significant role in biochemical reactions, particularly in the reduction of ketones to chiral alcohols. This compound interacts with enzymes such as alcohol dehydrogenases (ADHs) and carbonyl reductases. These enzymes catalyze the reduction of the oxo group to a hydroxy group, resulting in the formation of chiral alcohols. The interaction between ethyl 5-hydroxy-4-oxohexanoate and these enzymes is highly specific, with the enzymes recognizing the substrate and facilitating the reduction process through the transfer of hydride ions from cofactors like NADH or NADPH .

Cellular Effects

Ethyl 5-hydroxy-4-oxohexanoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the flux of metabolic intermediates. Additionally, ethyl 5-hydroxy-4-oxohexanoate can modulate cell signaling pathways by interacting with specific receptors or signaling molecules, thereby influencing gene expression and cellular responses .

Molecular Mechanism

The molecular mechanism of action of ethyl 5-hydroxy-4-oxohexanoate involves its binding to specific enzymes and receptors. This compound acts as a substrate for alcohol dehydrogenases and carbonyl reductases, which catalyze the reduction of the oxo group to a hydroxy group. The binding of ethyl 5-hydroxy-4-oxohexanoate to these enzymes induces conformational changes that facilitate the transfer of hydride ions from cofactors, resulting in the formation of chiral alcohols. Additionally, ethyl 5-hydroxy-4-oxohexanoate can interact with receptors or signaling molecules, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 5-hydroxy-4-oxohexanoate can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that ethyl 5-hydroxy-4-oxohexanoate can have sustained effects on cellular function, including changes in enzyme activity and metabolite levels .

Dosage Effects in Animal Models

The effects of ethyl 5-hydroxy-4-oxohexanoate in animal models vary with different dosages. At low doses, this compound can enhance metabolic activity and promote the production of chiral alcohols. At high doses, ethyl 5-hydroxy-4-oxohexanoate can exhibit toxic or adverse effects, including inhibition of enzyme activity and disruption of metabolic pathways. Threshold effects have been observed, with specific dosages required to achieve desired biochemical outcomes without causing toxicity .

Metabolic Pathways

Ethyl 5-hydroxy-4-oxohexanoate is involved in several metabolic pathways, including the reduction of ketones to chiral alcohols. This compound interacts with enzymes such as alcohol dehydrogenases and carbonyl reductases, which catalyze the reduction process. The involvement of ethyl 5-hydroxy-4-oxohexanoate in these pathways can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, ethyl 5-hydroxy-4-oxohexanoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The transport and distribution of ethyl 5-hydroxy-4-oxohexanoate are crucial for its activity and function within the cell .

Subcellular Localization

Ethyl 5-hydroxy-4-oxohexanoate exhibits specific subcellular localization, which can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of ethyl 5-hydroxy-4-oxohexanoate is essential for its interaction with enzymes and receptors, thereby facilitating its biochemical effects .

属性

IUPAC Name |

ethyl 5-hydroxy-4-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-12-8(11)5-4-7(10)6(2)9/h6,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSENFXYTGFEDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What analytical challenges are associated with determining the enantiomeric distribution of ethyl 5-hydroxy-4-oxohexanoate in sherry?

A1: Ethyl 5-hydroxy-4-oxohexanoate, being an α-ketol, is prone to racemization via keto-enol tautomerization during analysis. This presents a significant challenge as traditional analytical methods may not accurately reflect the true enantiomeric distribution in the sherry wine. The study found that while multidimensional gas chromatography (MDGC) techniques resulted in the formation of rearranged constitutional and stereoisomers, gas chromatography-mass spectrometry on chiral cyclodextrin phases (chiral GC-MS) successfully prevented racemization during analysis []. This highlights the importance of selecting appropriate analytical techniques to avoid artifacts and obtain reliable results.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine](/img/structure/B1380809.png)

![5-Azaspiro[2.5]octan-6-one](/img/structure/B1380818.png)

![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1380822.png)